molecular formula C13H8Cl3NO3 B2895650 5-Chloro-1-(2,6-Dichlorobenzyl)-6-Oxo-1,6-Dihydro-3-Pyridinecarboxylic Acid CAS No. 339009-06-2

5-Chloro-1-(2,6-Dichlorobenzyl)-6-Oxo-1,6-Dihydro-3-Pyridinecarboxylic Acid

Cat. No. B2895650
CAS RN: 339009-06-2
M. Wt: 332.56
InChI Key: LOEJZAMNHQPBSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-1-(2,6-Dichlorobenzyl)-6-Oxo-1,6-Dihydro-3-Pyridinecarboxylic Acid is a chemical compound with the molecular formula C13H8Cl3NO3 and a molecular weight of 332.57 . It’s used for proteomics research .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string: C1=CC(=C(C(=C1)Cl)CN2C=C(C=C(C2=O)C(=O)O)Cl)Cl . This represents the connectivity of atoms in the molecule but does not provide information about its 3D structure.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular weight (332.57) and molecular formula (C13H8Cl3NO3) . Unfortunately, other properties such as melting point, boiling point, and density were not found in the available resources .

Scientific Research Applications

Reactivity and Coordination Polymers

Compounds similar to "5-Chloro-1-(2,6-Dichlorobenzyl)-6-Oxo-1,6-Dihydro-3-Pyridinecarboxylic Acid" have been studied for their reactivity and potential to form coordination polymers. For example, pyridine-2,4,6-tricarboxylic acid (ptcH(3)) reacts with Zn(II) salts to form various coordination polymers depending on the reaction conditions. These polymers exhibit structures such as zigzag coordination polymers and discrete carboxylate-bridged metallomacrocycles, highlighting the versatile coordination behavior of pyridine carboxylic acids with metal ions (Ghosh et al., 2004).

Catalytic Applications and Synthesis

The catalytic properties of pyridine carboxylic acids and their derivatives have been explored in various reactions. For instance, Rh(III)-catalyzed decarboxylative coupling of acrylic acids with unsaturated oxime esters has been studied, demonstrating the role of carboxylic acids as traceless activating groups in synthesizing substituted pyridines with high regioselectivity (Neely & Rovis, 2014). Similarly, the synthesis of 3-chloro-2-oxo-butanoate, an important intermediate in biologically active compounds, showcases the synthetic utility of chlorinated carboxylic acids and their derivatives (Yuanbiao et al., 2016).

Photoluminescence and Material Science

Environmental Applications

The degradation of environmental pollutants is another area where related compounds have been applied. The electrochemical degradation of 2,4,5-trichlorophenoxyacetic acid in aqueous media by peroxi-coagulation highlights the potential for pyridine carboxylic acids and their derivatives in environmental remediation and the degradation of organic pollutants (Boye et al., 2003).

properties

IUPAC Name

5-chloro-1-[(2,6-dichlorophenyl)methyl]-6-oxopyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl3NO3/c14-9-2-1-3-10(15)8(9)6-17-5-7(13(19)20)4-11(16)12(17)18/h1-5H,6H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOEJZAMNHQPBSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CN2C=C(C=C(C2=O)Cl)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-1-(2,6-Dichlorobenzyl)-6-Oxo-1,6-Dihydro-3-Pyridinecarboxylic Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.